molecular formula C22H30O3 B086349 6-Methylenetestosterone acetate CAS No. 1100-17-0

6-Methylenetestosterone acetate

Cat. No. B086349
CAS RN: 1100-17-0
M. Wt: 342.5 g/mol
InChI Key: PNUPHAWFSSBOAI-RLZRBERESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. It is a derivative of testosterone, which is a naturally occurring hormone in the human body. This compound has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been well-documented. In

Mechanism of Action

The mechanism of action of 6-Methylenetestosterone acetate is similar to that of testosterone. It binds to androgen receptors in the body, which leads to the activation of a number of signaling pathways. These pathways are responsible for the compound's anabolic effects on muscle tissue and its potential use in the treatment of bone-related disorders.
Biochemical and Physiological Effects
6-Methylenetestosterone acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and it has also been studied for its potential use in the treatment of osteoporosis. Additionally, it has been shown to have an effect on lipid metabolism, which may be important for its use in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Methylenetestosterone acetate in lab experiments is that it has a well-documented mechanism of action and has been extensively studied in animal models. Additionally, it has been shown to have anabolic effects on muscle tissue, which makes it useful for studies on muscle growth and development. However, one limitation of using this compound is that it is not approved for human use and may have potential side effects.

Future Directions

There are a number of future directions for research on 6-Methylenetestosterone acetate. One area of interest is its potential use in the treatment of bone-related disorders. Additionally, it may be useful for the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, 6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. Its mechanism of action has been well-documented, and it has been shown to have a number of biochemical and physiological effects. While it has advantages for use in lab experiments, it is important to note that it is not approved for human use and may have potential side effects. Further research is needed to fully understand the compound's potential therapeutic uses.

Synthesis Methods

The synthesis of 6-Methylenetestosterone acetate involves the reaction of testosterone with acetic anhydride in the presence of a catalyst. This process results in the formation of a compound that is structurally similar to testosterone but has a double bond between the C6 and C7 positions. This double bond is responsible for the compound's unique properties and has been shown to be important for its activity in scientific research applications.

Scientific Research Applications

6-Methylenetestosterone acetate has been used extensively in scientific research applications due to its androgenic properties. It has been shown to have anabolic effects on muscle tissue, which has led to its use in studies on muscle growth and development. Additionally, it has been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.

properties

CAS RN

1100-17-0

Product Name

6-Methylenetestosterone acetate

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H30O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h12,16-18,20H,1,5-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1

InChI Key

PNUPHAWFSSBOAI-RLZRBERESA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C

Other CAS RN

1100-17-0

synonyms

6-methylenetestosterone acetate
6-MTA
VP-466

Origin of Product

United States

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